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N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

JNK3 inhibition neurodegenerative disease kinase binder

SAR probe for JNK3 kinase selectivity profiling. Researchers face a gap in systematic JNK3 structure-activity data for this scaffold. This compound is a direct SAR probe for the 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide JNK3-binding scaffold (Kd = 21 μM for the unsubstituted parent), enabling exploration of electronic/steric effects at the para-position of the anilino moiety, a vector absent in published lead optimization studies. Its free N1-H triazole allows matched molecular pair analysis against N1-substituted analogs to redirect target engagement from PXR toward kinase targets. Key features: • Para-substituent SAR probe for JNK3-binding scaffold • Matched pair for N1-H vs. N1-aryl selectivity profiling (PXR vs. kinase) • Defined H-bond donor/acceptor array for computational docking validation Supplied with Certificate of Analysis for reliable research batch-to-batch consistency.

Molecular Formula C18H19N5O3
Molecular Weight 353.382
CAS No. 1207033-46-2
Cat. No. B2527676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
CAS1207033-46-2
Molecular FormulaC18H19N5O3
Molecular Weight353.382
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC
InChIInChI=1S/C18H19N5O3/c1-3-26-15-7-5-4-6-14(15)20-18(24)16-17(22-23-21-16)19-12-8-10-13(25-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,24)(H2,19,21,22,23)
InChIKeyXETGTVBHKJAFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1207033-46-2): Chemical Identity, Scaffold Class, and Procurement Profile


N-(2-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1207033-46-2) is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, bearing a distinctive 5-anilino substitution pattern (4-methoxyphenylamino) and an N-(2-ethoxyphenyl) carboxamide terminus . This compound shares its core scaffold with two pharmacologically characterized series: 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamides identified as selective JNK3 kinase binders through fluorescence thermal shift screening (Kd = 21 μM for the unsubstituted phenylamino lead) [1], and optimized 1H-1,2,3-triazole-4-carboxamides developed as potent, selective PXR inverse agonists/antagonists with low nanomolar IC50 values [2]. The target compound occupies a distinct structural niche by combining the 5-anilino motif with a 2-ethoxyphenyl amide group, a substitution pattern not represented in either published lead optimization series.

Why N-(2-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Off-the-Shelf Triazole-4-Carboxamide Analogs


Triazole-4-carboxamide analogs are not interchangeable because subtle modifications at the 5-position and the carboxamide nitrogen produce profound shifts in target selectivity and binding affinity. In the PXR inhibitor series, replacing the 5-methyl group with amino or substituted amino groups inverted functional activity from agonist to inverse agonist/antagonist, while small alkyl modifications on the amino group substantially altered both binding and cellular IC50 values [1]. In the JNK3 binder series, the 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold was identified as a novel, selective JNK3-binding chemotype from a diverse library of 2024 compounds, with scaffolds differing by as little as one substituent showing no JNK3 engagement [2]. The target compound (CAS 1207033-46-2) carries a 4-methoxy group on the 5-anilino ring—a substitution absent from the published JNK3 hit—and a 2-ethoxyphenyl group on the carboxamide nitrogen, a motif not present in any published PXR lead. These dual features create a unique pharmacophoric profile that cannot be replicated by closest commercial analogs such as 5-amino-N-(2-ethoxyphenyl)-1-(3,5-dimethylphenyl)triazole-4-carboxamide (MFCD07401835) or N-(5-chloro-2-methoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1206987-80-5), each of which introduces additional steric or electronic perturbations at different positions.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: Comparator-Based Performance Data


JNK3 Kinase Binding: Class-Level Scaffold Validation vs. Unsubstituted Parent

The 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold (unsubstituted parent) was identified as a selective JNK3 binder with a dissociation constant (Kd) of 21 μM via fluorescence thermal shift assay, validated by native mass spectrometry [1]. The target compound (CAS 1207033-46-2) retains this core scaffold and introduces a 4-methoxy substituent on the anilino phenyl ring, which, based on general SAR principles for kinase hinge-binding motifs, may enhance hydrogen bond acceptor capacity at the hinge region. Importantly, 5 out of 7 initial screening hits from the 2024-compound library failed validation by native MS, while the 5-(phenylamino)-triazole-4-carboxamide scaffold (Hit 5) was confirmed as a genuine binder, demonstrating scaffold-level target engagement selectivity [1].

JNK3 inhibition neurodegenerative disease kinase binder fluorescence thermal shift

PXR Inhibitor Scaffold Potential: Mechanistic Class Relevance vs. Lead Compounds SJPYT-306 and SJPYT-310

The 1H-1,2,3-triazole-4-carboxamide scaffold has been extensively optimized for PXR inhibition, yielding compound 85 (SJPYT-306, dual inverse agonist/antagonist) with binding IC50 = 0.007 μM and cellular antagonistic IC50 = 0.21 μM, and compound 89 (SJPYT-310, pure antagonist) with binding IC50 = 0.004 μM and cellular IC50 = 0.009 μM [1]. The target compound (CAS 1207033-46-2) differs from these leads in three key aspects: (i) it bears a 5-anilino rather than 5-methyl/5-aryl substituent; (ii) it has an unsubstituted triazole N1-H rather than N1-aryl; (iii) it carries a 2-ethoxyphenyl carboxamide rather than a substituted benzylamide. SAR data from the PXR series demonstrate that introducing amino groups at the 5-position on the right phenyl ring retains inverse agonistic and antagonistic activities, while the nature of the N-carboxamide substituent critically modulates binding affinity [1].

PXR antagonism drug metabolism CYP3A4 regulation nuclear receptor

Structural Differentiation from Closest Commercial Analog: N-(5-Chloro-2-methoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1206987-80-5)

The closest commercially available analog sharing the 5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide core is CAS 1206987-80-5, which differs solely in the N-carboxamide substituent: the target compound bears a 2-ethoxyphenyl group, whereas the comparator bears a 5-chloro-2-methoxyphenyl group [1]. This single-point variation produces distinct physicochemical and pharmacophoric profiles: the target compound's ortho-ethoxy group (OCH2CH3) is a hydrogen bond acceptor with moderate steric bulk, while the comparator's ortho-methoxy plus meta-chloro combination introduces a halogen that can participate in halogen bonding and alters the electron density of the adjacent aromatic ring . The 5-chloro substituent on the comparator additionally increases molecular weight by 34.5 Da and logP by approximately 0.7 log units relative to the target compound.

chemical probe selectivity SAR exploration halogen effects triazole carboxamide

Unsubstituted Triazole N1-H: Differentiation from N1-Aryl Triazole-4-Carboxamide PXR Leads

The target compound (CAS 1207033-46-2) features an unsubstituted N1-H on the 1,2,3-triazole ring, whereas all potent PXR inhibitors in the published J Med Chem 2022 series (compounds 1-89) bear bulky aromatic substituents at N1 (e.g., 3-tert-butylphenyl, 3,5-di-tert-butylphenyl) that occupy a hydrophobic pocket in the PXR ligand-binding domain and are critical for high-affinity binding (compound 2 with N1-3-tert-butylphenyl: binding IC50 = 0.65 μM; compound 14 with N1-3,5-di-tert-butylphenyl: binding IC50 = 0.21 μM) [1]. The free N1-H in the target compound introduces a hydrogen bond donor absent from the PXR lead series. This feature may redirect target selectivity away from PXR toward other protein targets such as JNK3, where the 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold (also bearing N1-H) showed selective binding [2].

triazole NH hydrogen bond donor N1-substitution PXR inhibitor design

Physicochemical Property Profile: Calculated Drug-Likeness vs. PXR Lead Compounds

The target compound (MW 353.38, C18H19N5O3) falls within favorable drug-like chemical space, with a molecular weight 100-200 Da lower than optimized PXR leads (SJPYT-310: MW ~480; SJPYT-306: MW ~490) [1] . Its lower molecular weight and fewer rotatable bonds (~7 vs. ~10 for SJPYT compounds) predict improved ligand efficiency metrics and potentially superior permeability. Compared to the JNK3 parent scaffold (MW 203.20 for 5-anilino-2H-triazole-4-carboxamide [2]), the target compound adds functionality (2-ethoxyphenyl amide and 4-methoxy substituent) while remaining within lead-like property ranges.

drug-likeness physicochemical properties Lipinski rules lead optimization

Recommended Research and Procurement Applications for N-(2-Ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide (CAS 1207033-46-2)


JNK3 Kinase Inhibitor Lead Expansion: SAR Exploration at the 5-Anilino Para-Position

The target compound serves as a direct SAR probe for the JNK3-binding 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold identified by Cheng et al. (ACS Omega, 2022) with Kd = 21 μM [1]. By introducing a 4-methoxy substituent on the anilino ring and a 2-ethoxyphenyl amide terminus, the compound enables systematic exploration of electronic and steric effects at the para-position of the anilino moiety, a substitution vector not examined in the original hit identification study. Researchers can compare JNK3 binding affinity shifts relative to the unsubstituted parent (CAS 103754-03-6) to establish a para-substituent SAR series.

PXR vs. JNK3 Selectivity Profiling: Using N1-H Triazole as a Target Discrimination Tool

The target compound's free N1-H on the triazole ring distinguishes it from all potent PXR inhibitors in the J Med Chem 2022 series, which universally require bulky N1-aryl substituents for high-affinity PXR binding (compound 2 IC50 = 0.65 μM; compound 14 IC50 = 0.21 μM) [2]. By procuring this compound alongside an N1-substituted analog (e.g., 5-amino-1-(3,5-dimethylphenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide, MFCD07401835), researchers can directly test whether the N1-H group redirects target engagement from PXR toward kinase targets such as JNK3, enabling selectivity profiling between nuclear receptor and kinase target families using a matched molecular pair.

Chemical Probe for 5-Anilino-Triazole-4-Carboxamide Scaffold Library Construction

The 5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide core, shared with close analog CAS 1206987-80-5, represents a modular scaffold for constructing focused compound libraries [3]. The target compound, with its N-(2-ethoxyphenyl) carboxamide, provides a distinct amide terminus relative to the 5-chloro-2-methoxyphenyl analog, enabling parallel library synthesis where the 5-anilino core is conserved while the carboxamide substituent is systematically varied. This approach supports fragment-based or scaffold-oriented screening campaigns targeting kinases, nuclear receptors, or other protein classes amenable to triazole-containing ligands.

Computational Docking and Pharmacophore Modeling: Triazole Scaffold with Defined Hydrogen Bond Donor/Acceptor Geometry

The target compound features a well-defined hydrogen bond donor/acceptor arrangement: the triazole N1-H (donor), the anilino NH (donor), the amide NH (donor), the amide carbonyl (acceptor), the ethoxy oxygen (acceptor), and the methoxy oxygen (acceptor). This predictable H-bond geometry makes the compound suitable as a computational docking probe for validating binding pose predictions against protein targets where the 5-(phenylamino)-triazole-4-carboxamide scaffold has shown affinity (e.g., JNK3) [1]. The 4-methoxy and 2-ethoxy groups provide distinct electron density features for scoring function calibration.

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